molecular formula C18H22N4O B10997768 N-(1-methyl-1H-pyrazol-3-yl)-3-[1-(propan-2-yl)-1H-indol-3-yl]propanamide

N-(1-methyl-1H-pyrazol-3-yl)-3-[1-(propan-2-yl)-1H-indol-3-yl]propanamide

Cat. No.: B10997768
M. Wt: 310.4 g/mol
InChI Key: LESZDIIBTWFMQN-UHFFFAOYSA-N
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Description

N-(1-methyl-1H-pyrazol-3-yl)-3-[1-(propan-2-yl)-1H-indol-3-yl]propanamide is a synthetic organic compound that belongs to the class of amides This compound features a pyrazole ring and an indole ring, both of which are known for their significant biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-methyl-1H-pyrazol-3-yl)-3-[1-(propan-2-yl)-1H-indol-3-yl]propanamide typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Formation of the Indole Ring: The indole ring can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone.

    Amide Bond Formation: The final step involves coupling the pyrazole and indole derivatives through an amide bond formation, typically using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(1-methyl-1H-pyrazol-3-yl)-3-[1-(propan-2-yl)-1H-indol-3-yl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving pyrazole and indole derivatives.

    Medicine: Potential therapeutic applications due to its structural similarity to bioactive compounds.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(1-methyl-1H-pyrazol-3-yl)-3-[1-(propan-2-yl)-1H-indol-3-yl]propanamide would depend on its specific biological target. Generally, compounds with pyrazole and indole rings can interact with various enzymes and receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its specific combination of pyrazole and indole rings, which may confer unique biological activities and chemical properties not found in other similar compounds.

Biological Activity

N-(1-methyl-1H-pyrazol-3-yl)-3-[1-(propan-2-yl)-1H-indol-3-yl]propanamide is a complex compound that has garnered attention in recent research for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound can be described by its molecular formula C16H22N4OC_{16}H_{22}N_4O and a molecular weight of approximately 290.37 g/mol. Its structure includes a pyrazole ring and an indole moiety, which are known for their diverse biological activities.

PropertyValue
Molecular FormulaC16H22N4OC_{16}H_{22}N_4O
Molecular Weight290.37 g/mol
IUPAC NameThis compound

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including:

  • Enzyme Inhibition : The pyrazole moiety may inhibit enzymes involved in inflammatory pathways, which has been observed in similar compounds.
  • Receptor Binding : The indole structure is known to interact with serotonin receptors, potentially influencing mood and behavior.

Anticancer Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, one study indicated that related compounds induced apoptosis in HeLa cells with an IC50 value as low as 0.34 μM, suggesting potent anticancer properties .

Antimicrobial Activity

The compound has also shown antimicrobial properties against both Gram-positive and Gram-negative bacteria. In vitro assays revealed moderate antibacterial activity, highlighting its potential as a lead compound for developing new antibiotics .

Study 1: Antiproliferative Effects

In a study evaluating the antiproliferative effects of synthesized pyrazole derivatives, several compounds were tested against cancer cell lines such as MCF-7 and HT-29. Notably, the compound demonstrated significant inhibition of cell growth at low concentrations, indicating its potential as a therapeutic agent in oncology .

Study 2: Mechanistic Insights

Mechanistic studies revealed that the compound induces cell cycle arrest in the G2/M phase and inhibits tubulin polymerization, similar to colchicine. This mechanism suggests that it could be developed as a novel class of microtubule-targeting agents .

Comparative Analysis with Similar Compounds

To better understand the unique biological activity of this compound, it is beneficial to compare it with structurally similar compounds.

Compound NameBiological Activity
N-(4-methylpyrazolyl) propanamideModerate anti-inflammatory properties
5-Methylindole derivativesPotent serotonin receptor agonists
Pyrazole-based anticancer agentsSignificant antiproliferative effects

Properties

Molecular Formula

C18H22N4O

Molecular Weight

310.4 g/mol

IUPAC Name

N-(1-methylpyrazol-3-yl)-3-(1-propan-2-ylindol-3-yl)propanamide

InChI

InChI=1S/C18H22N4O/c1-13(2)22-12-14(15-6-4-5-7-16(15)22)8-9-18(23)19-17-10-11-21(3)20-17/h4-7,10-13H,8-9H2,1-3H3,(H,19,20,23)

InChI Key

LESZDIIBTWFMQN-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=C(C2=CC=CC=C21)CCC(=O)NC3=NN(C=C3)C

Origin of Product

United States

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